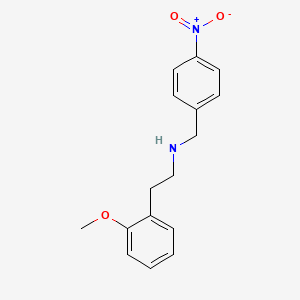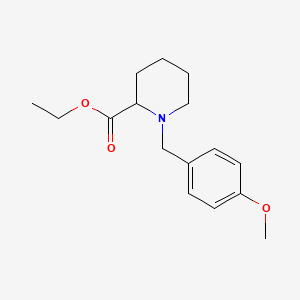![molecular formula C23H19ClN2O3 B5007949 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B5007949.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-chloro-2-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-chloro-2-methylphenoxy)acetamide, commonly known as BCA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BCA belongs to the family of benzoxazole derivatives and has been found to exhibit a wide range of biological activities. In
科学的研究の応用
BCA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. BCA has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to enhance the efficacy of chemotherapy drugs. BCA has been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis. Additionally, BCA has been found to protect against oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
作用機序
The exact mechanism of action of BCA is not fully understood. However, it has been suggested that BCA exerts its biological effects by modulating various signaling pathways. BCA has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. BCA has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification genes. Additionally, BCA has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
BCA has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. BCA has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, BCA has been found to inhibit the proliferation and induce apoptosis of cancer cells.
実験室実験の利点と制限
One of the main advantages of BCA for lab experiments is its wide range of biological activities. BCA has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties, which makes it a useful compound for studying these biological processes. Additionally, BCA has been shown to enhance the efficacy of chemotherapy drugs, which makes it a potential candidate for combination therapy. However, one of the limitations of BCA for lab experiments is its solubility. BCA is poorly soluble in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for the study of BCA. One area of research could be the development of new formulations of BCA that improve its solubility. Another area of research could be the investigation of the pharmacokinetics and pharmacodynamics of BCA in animal models and humans. Additionally, the potential use of BCA in combination therapy with other drugs could be explored further. Finally, the development of BCA derivatives with improved biological activities could be a potential avenue for future research.
合成法
The synthesis of BCA involves a three-step process. The first step involves the condensation of 2-aminobenzoxazole and 2-methyl-5-nitrophenylacetic acid to form an intermediate compound. The second step involves the reduction of the nitro group to an amino group using palladium on carbon as a catalyst. The final step involves the reaction of the intermediate compound with 4-chloro-2-methylphenol in the presence of potassium carbonate and copper (II) sulfate pentahydrate to form BCA.
特性
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-chloro-2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3/c1-14-7-8-16(23-26-18-5-3-4-6-21(18)29-23)12-19(14)25-22(27)13-28-20-10-9-17(24)11-15(20)2/h3-12H,13H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXVDNTZQTUIHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)COC4=C(C=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-fluoro-4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B5007870.png)
![4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}-N-[2-(3-pyridinyloxy)propyl]benzamide](/img/structure/B5007871.png)
![1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol dihydrochloride](/img/structure/B5007877.png)

![1-[(3-chlorobenzyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5007889.png)
![N-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)benzamide](/img/structure/B5007897.png)
![N-(3-pyridinylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5007903.png)

![N-(4-chlorophenyl)-N'-{2-[(2-furylmethyl)thio]ethyl}urea](/img/structure/B5007909.png)
![1-[(3-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-5-isoxazolyl)methyl]-2-methyl-1H-benzimidazole](/img/structure/B5007911.png)

![ethyl 7-cyclopropyl-3-(4-methoxybenzyl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5007938.png)

![5-({[2-(1-cyclohexen-1-yl)ethyl]amino}methylene)-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5007962.png)